(2Z)-2-(3-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(3-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic compound characterized by its benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with a benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then subjected to etherification with 3-phenylprop-2-en-1-ol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially under basic conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions include carboxylic acids, ketones, and various substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-2-(3-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with cellular components, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one: Lacks the phenylprop-2-en-1-yloxy group, resulting in different chemical properties and biological activities.
(2E)-2-(3-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one: Isomer with different spatial arrangement, affecting its reactivity and interactions.
Uniqueness
The unique combination of the benzofuran core with the methoxybenzylidene and phenylprop-2-en-1-yloxy groups in (2Z)-2-(3-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H20O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2Z)-2-[(3-methoxyphenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H20O4/c1-27-20-11-5-9-19(15-20)16-24-25(26)22-13-12-21(17-23(22)29-24)28-14-6-10-18-7-3-2-4-8-18/h2-13,15-17H,14H2,1H3/b10-6+,24-16- |
InChI Key |
NZYZSCFIDAIZKJ-LRAAMTAKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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